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Sodium hydroxy(oxo)silanolate

Biodiesel Heterogeneous Catalysis Transesterification

Sodium hydroxy(oxo)silanolate (CAS 1344-09-8), commonly known as sodium silicate or water glass, is an alkali metal silicate compound with the general formula Na₂O·nSiO₂, where 'n' (the SiO₂/Na₂O molar ratio) defines its specific grade. This white, water-soluble solid yields highly alkaline solutions upon dissolution and exhibits a melting point of 1410 °C and density of 2.33 g/mL.

Molecular Formula HNaO3Si
Molecular Weight 100.081 g/mol
CAS No. 1344-09-8
Cat. No. B1592637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxy(oxo)silanolate
CAS1344-09-8
Molecular FormulaHNaO3Si
Molecular Weight100.081 g/mol
Structural Identifiers
SMILESO[Si](=O)[O-].[Na+]
InChIInChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1
InChIKeyKSYJCUIKDCQRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydroxy(Oxo)Silanolate (CAS 1344-09-8) Procurement Guide: Industrial Silicate Specifications


Sodium hydroxy(oxo)silanolate (CAS 1344-09-8), commonly known as sodium silicate or water glass, is an alkali metal silicate compound with the general formula Na₂O·nSiO₂, where 'n' (the SiO₂/Na₂O molar ratio) defines its specific grade [1]. This white, water-soluble solid yields highly alkaline solutions upon dissolution and exhibits a melting point of 1410 °C and density of 2.33 g/mL [2]. It is the most widely utilized soluble silicate in industrial applications, functioning as a heterogeneous base catalyst, alkaline activator for geopolymers, corrosion inhibitor, and binder [3][4].

Sodium Hydroxy(Oxo)Silanolate: Why Grade and Silicate Selection Determines Performance


Generic substitution of sodium silicate with alternative soluble silicates (e.g., potassium or lithium silicate) or other alkaline builders (e.g., sodium metasilicate) is not straightforward due to fundamental differences in alkalinity, reactivity, polymerization behavior, and final material properties [1]. While all share silicate chemistry, their specific cation identity (Na⁺, K⁺, Li⁺) and molar ratio (SiO₂/Na₂O) dictate critical performance parameters, including catalytic activity, geopolymer compressive strength development, corrosion inhibition efficiency, and concrete durability enhancement [2][3]. The quantitative evidence below demonstrates that sodium hydroxy(oxo)silanolate offers distinct, measurable advantages in specific applications, making it a non-interchangeable raw material for targeted industrial processes [4].

Sodium Hydroxy(Oxo)Silanolate: Quantified Performance Advantages vs. Key Comparators


Superior Catalytic Efficiency for Biodiesel Production vs. Homogeneous Base Catalysts

Calcined sodium silicate demonstrates heterogeneous catalytic performance for rapeseed oil transesterification that rivals homogeneous base catalysts (NaOH, KOH) in yield while offering crucial process advantages. Under optimized conditions (3 wt% catalyst, 9:1 methanol:oil molar ratio, 60 °C, 60 min, 250 rpm), sodium silicate achieved a maximum biodiesel yield of 99.6%, comparable to typical yields from homogeneous NaOH/KOH systems [1]. Critically, the solid catalyst was easily separated, reused six times while maintaining >92% yield, and the spent catalyst was further utilized to convert glycerol to lactic acid with 80.5% yield, demonstrating a unique dual-functionality and recyclability not possible with homogeneous counterparts [1]. In contrast, homogeneous base catalysts are single-use, require extensive washing, and are sensitive to free fatty acids causing saponification [2].

Biodiesel Heterogeneous Catalysis Transesterification

Achieving High Compressive Strength in Geopolymer Mortars

Sodium silicate (waterglass) is the preferred alkaline activator for geopolymers due to its high activation efficiency, directly influencing compressive strength development. A systematic study on geopolymer mortars using Ground Granulated Blast Furnace Slag (GGBS) found that a liquid binder ratio of 0.45, an alkaline solution ratio (Na₂SiO₃/NaOH) of 2.0, and a 14M NaOH solution yielded a maximum compressive strength of 52.69 MPa [1]. The silicate structure of the waterglass, controlled by the SiO₂/Na₂O molar ratio (Ms), is critical; lower Ms values (e.g., 1.0-1.5) promote the formation of Q⁰ and Q¹ silicate species that accelerate geopolymerization, leading to a higher amount of low Si/Al gel and increased early strength [2]. While potassium-based activators can also be used, sodium silicate generally provides more aggressive strength development and is the most frequently used alkaline activator in industrial practice [3][4].

Geopolymer Alkali-Activated Materials Compressive Strength

High Corrosion Inhibition Efficiency on Mild Steel

Sodium silicate functions as an effective, non-toxic corrosion inhibitor for mild steel, forming a protective film on the metal surface. A study investigating sodium silicate derived from rice husk demonstrated a clear concentration-dependent inhibition effect when coated on mild steel. At a concentration of 20 ppm, sodium silicate achieved an 81% corrosion inhibition efficiency, significantly reducing the corrosion rate compared to uncoated steel (0 ppm) [1]. The inhibition mechanism involves the adsorption of silicate species onto the steel surface, creating a barrier layer [2]. While potassium and lithium silicates can also be used, sodium silicate is widely recognized for this application and is often compared favorably due to its cost-effectiveness and established performance in cooling water systems [3].

Corrosion Inhibition Mild Steel Cooling Water Treatment

Enhanced Concrete Durability via Sodium-Potassium Silicate Composite

Sodium silicate, when used as a component in composite surface treatments, significantly enhances the durability of concrete. A comparative study of silicate-based coatings found that a composite of sodium silicate and potassium silicate outperformed treatments based on sodium silicate alone, potassium silicate alone, or lithium silicate [1]. Specifically, this sodium-potassium composite increased the content of beneficial calcium silicate hydrate (C-S-H) gel by 389.8%, decreased permeability by 60.6%, and improved chloride ion resistance by 36.7% and freeze-thaw resistance by 37.34% compared to untreated concrete [1]. This demonstrates a synergistic effect where sodium silicate's contribution is maximized in combination, but the data establishes the baseline for sodium's role in these high-performance formulations.

Concrete Durability Surface Treatment Silicate Coatings

Sodium Hydroxy(Oxo)Silanolate: Prioritized Procurement Scenarios Based on Quantified Evidence


Scenario 1: Heterogeneous Catalysis for Biodiesel Production

Procurement of sodium silicate as a solid base catalyst is justified when a process requires a reusable, easily separable catalyst that minimizes saponification and wastewater. The evidence shows sodium silicate achieves a 99.6% biodiesel yield, comparable to homogeneous catalysts, but with the distinct advantages of being reused for 6+ cycles (>92% yield) and valorizing glycerol byproduct to lactic acid (80.5% yield) [6]. This scenario is ideal for producers seeking to lower operational costs and improve the sustainability of biodiesel manufacturing.

Scenario 2: High-Strength Geopolymer Concrete and Mortars

Procurement of sodium silicate (waterglass) is essential for the production of alkali-activated materials (geopolymers) where high compressive strength is a requirement. Research confirms that optimized sodium silicate-based activator systems (e.g., 14M NaOH, Na₂SiO₃/NaOH ratio of 2.0) can yield geopolymer mortars with a compressive strength of 52.69 MPa [6]. The specific SiO₂/Na₂O ratio directly controls the silicate structure and polymerization rate, making precise grade selection critical for achieving desired mechanical properties in green construction materials [5].

Scenario 3: Corrosion Inhibition in Industrial Water Systems

Procurement of sodium silicate for use as a corrosion inhibitor is supported by its quantified efficiency in protecting mild steel. At a concentration of just 20 ppm, sodium silicate coatings provide an 81% reduction in corrosion rate, forming a protective barrier on metal surfaces [6]. This makes it a valuable, non-toxic alternative for cooling water treatment, metalworking fluids, and protective coatings, where its cost-effectiveness and environmental profile offer a competitive edge over more hazardous or expensive inhibitors [5].

Scenario 4: High-Performance Concrete Surface Treatments

Procurement of sodium silicate for formulating concrete surface treatments is justified by its ability to dramatically enhance durability. When compounded with potassium silicate, the resulting treatment increases C-S-H gel content by 389.8%, reduces permeability by 60.6%, and improves resistance to chloride ion ingress (36.7%) and freeze-thaw cycles (37.34%) compared to untreated concrete [6]. This scenario is critical for applications in infrastructure repair and protection, where extending service life and preventing premature degradation are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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